Lipophilicity Control (XLogP3): 2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid vs. 7-Methyl and 7-Bromo Analogs
The target compound has a computed XLogP3 of 0.1, compared to 0.4 for the 7-methyl analog (CAS 1239844-56-4) and 0.6 for the 7-bromo analog (CAS 1707391-71-6) [1]. The lower lipophilicity of the unsubstituted parent may translate to improved aqueous solubility and reduced CYP450 binding, which is a critical criterion in fragment-based drug discovery [1].
| Evidence Dimension | Computed Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.1 |
| Comparator Or Baseline | 7-Methyl analog XLogP3 = 0.4; 7-Bromo analog XLogP3 = 0.6 |
| Quantified Difference | 0.3 and 0.5 log units lower, respectively |
| Conditions | PubChem computed properties (XLogP3 3.0) |
Why This Matters
This compound offers a significantly lower lipophilicity starting point compared to its 7-substituted analogs, enabling medicinal chemists to install hydrophobic substituents elsewhere without compromising lead-like property space.
- [1] PubChem computed properties for CID 82595323, 7-methyl analog (CID 534070), and 7-bromo analog (CID 5181404). View Source
